Bis[(4-fluorophenyl)thio]methane
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Overview
Description
Bis[(4-fluorophenyl)thio]methane is an organosulfur compound characterized by the presence of two 4-fluorophenyl groups attached to a central sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-fluorophenyl)thio]methane typically involves the reaction of 4-fluorothiophenol with formaldehyde under basic conditions. The reaction proceeds through the formation of a thioether linkage between the 4-fluorophenyl groups and the central methylene group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[(4-fluorophenyl)thio]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(4-fluorophenyl)thio]methane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[(4-fluorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)methane
- 4,4’-Difluorodiphenylmethane
- 4,4’-Difluorodiphenylamine
Uniqueness
Bis[(4-fluorophenyl)thio]methane is unique due to the presence of sulfur in its structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs
Properties
CAS No. |
370-82-1 |
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Molecular Formula |
C13H10F2S2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H10F2S2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9H2 |
InChI Key |
WADLRSYHSZSPNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCSC2=CC=C(C=C2)F |
Origin of Product |
United States |
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